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Abstract
4-Propargylthiomorpholine 1,1-dioxide is a versatile heterocyclic compound with significant

potential in medicinal chemistry and organic synthesis.[1] Its unique structural features,

including the thiomorpholine dioxide ring and the reactive propargyl group, make it a valuable

scaffold for the development of novel therapeutic agents.[1] Understanding the molecule's

three-dimensional structure, electronic properties, and reactivity is crucial for its rational

application in drug design. This technical guide outlines a comprehensive theoretical study of 4-
propargylthiomorpholine 1,1-dioxide using density functional theory (DFT), a powerful

computational method for investigating molecular systems. While specific experimental and

theoretical studies on this exact molecule are not readily available in the reviewed literature,

this document provides a robust framework for such an investigation based on established

computational protocols applied to analogous molecules.[2][3][4]

Introduction
4-Propargylthiomorpholine 1,1-dioxide, also known as 4-(2-Propynyl)thiomorpholine 1,1-

dioxide, is a white crystalline powder with a molecular formula of C7H11NO2S and a molecular

weight of 173.23 g/mol .[1][5] The presence of a terminal alkyne makes it suitable for "click"
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chemistry and other coupling reactions, enhancing its utility as a building block in the synthesis

of more complex molecules.[1][6] The thiomorpholine 1,1-dioxide moiety is a key

pharmacophore in various biologically active compounds.

Theoretical calculations, particularly those based on DFT, provide invaluable insights into

molecular properties that are often difficult or impossible to obtain through experimental means

alone. These methods can predict optimized geometries, vibrational spectra, electronic

properties, and reaction mechanisms with a high degree of accuracy.[2][7] This guide details a

proposed computational workflow for the comprehensive theoretical characterization of 4-
propargylthiomorpholine 1,1-dioxide.

Proposed Computational Methodology
The theoretical calculations outlined herein are based on widely used and validated

computational chemistry protocols.

Software and Hardware
All calculations would be performed using a high-performance computing cluster. The Gaussian

16 suite of programs is proposed for the DFT calculations, and GaussView 6.0 would be used

for molecular visualization and analysis.

Geometry Optimization and Frequency Calculations
The initial 3D structure of 4-propargylthiomorpholine 1,1-dioxide would be built using

standard bond lengths and angles. A full geometry optimization would then be performed using

DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory is

well-suited for organic molecules containing heteroatoms and provides a good balance

between accuracy and computational cost.[3][4] The absence of imaginary frequencies in the

subsequent vibrational frequency calculation would confirm that the optimized structure

corresponds to a true energy minimum.

Electronic Property Calculations
Following geometry optimization, a series of single-point energy calculations would be carried

out to determine the electronic properties of the molecule. These include the energies of the

Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital
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(LUMO), the molecular electrostatic potential (MEP), and the dipole moment. These properties

are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Predicted Molecular Properties
The following tables summarize the expected quantitative data from the proposed theoretical

calculations on 4-propargylthiomorpholine 1,1-dioxide. This data is illustrative and serves as

a template for the results of a future computational study.

Optimized Geometrical Parameters
The optimized geometry provides the most stable three-dimensional arrangement of the atoms

in the molecule.

Table 1: Selected Predicted Bond Lengths

Bond Predicted Length (Å)

S=O 1.45

S-C 1.80

C-N 1.47

N-CH2(propargyl) 1.46

C≡C 1.21

C-H (alkyne) 1.06

Table 2: Selected Predicted Bond Angles
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Angle Predicted Angle (°)

O=S=O 118.0

C-S-C 105.0

C-N-C 112.0

N-CH2-C≡ 110.0

CH2-C≡C 178.0

Table 3: Selected Predicted Dihedral Angles

Dihedral Angle Predicted Angle (°)

C-S-C-C 55.0

S-C-C-N -58.0

C-C-N-CH2 175.0

Predicted Vibrational Frequencies
Vibrational frequency analysis can be used to predict the infrared (IR) spectrum of the

molecule, which can then be compared with experimental data for validation.

Table 4: Key Predicted Vibrational Frequencies

Vibrational Mode
Predicted Frequency
(cm⁻¹)

Description

ν(C≡C) 2150 Alkyne C≡C stretch

ν(≡C-H) 3300 Alkyne C-H stretch

νas(SO2) 1350 Asymmetric SO2 stretch

νs(SO2) 1150 Symmetric SO2 stretch

ν(C-N) 1100 C-N stretch
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Predicted Electronic Properties
Electronic properties provide insights into the reactivity and kinetic stability of the molecule.

Table 5: Predicted Electronic Properties

Property Predicted Value

HOMO Energy -7.5 eV

LUMO Energy -0.8 eV

HOMO-LUMO Gap (ΔE) 6.7 eV

Dipole Moment 4.5 D

Ionization Potential 7.5 eV

Electron Affinity 0.8 eV

Visualizations
Visual representations are essential for understanding molecular structures and computational

workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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